molecular formula C14H15NO2 B7940614 1-(Cyclobutylmethyl)-1H-indole-2-carboxylic acid

1-(Cyclobutylmethyl)-1H-indole-2-carboxylic acid

Cat. No.: B7940614
M. Wt: 229.27 g/mol
InChI Key: RETUNNMZTPUVAZ-UHFFFAOYSA-N
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Description

1-(Cyclobutylmethyl)-1H-indole-2-carboxylic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a cyclobutylmethyl group attached to the nitrogen atom of the indole ring and a carboxylic acid group at the second position of the indole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-(Cyclobutylmethyl)-1H-indole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the alkylation of indole with cyclobutylmethyl halide, followed by carboxylation at the second position of the indole ring. The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the indole, facilitating the nucleophilic substitution reaction with the cyclobutylmethyl halide. The carboxylation step can be carried out using carbon dioxide under high pressure or by using a carboxylating agent such as diethyl carbonate.

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

1-(Cyclobutylmethyl)-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, using reagents like nitric acid, halogens, and sulfuric acid, respectively.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules by reacting with aryl or vinyl halides in the presence of palladium catalysts.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the indole ring or the functional groups attached to it.

Scientific Research Applications

1-(Cyclobutylmethyl)-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives and other heterocyclic compounds. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.

    Medicine: Due to its potential therapeutic properties, this compound is explored as a lead compound for drug development. Its derivatives may serve as candidates for the treatment of various diseases.

    Industry: The compound is used in the development of new materials and chemical processes. Its reactivity and functional groups make it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism of action of 1-(Cyclobutylmethyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The cyclobutylmethyl group can enhance the compound’s binding affinity and selectivity for its targets, contributing to its biological activity.

Comparison with Similar Compounds

1-(Cyclobutylmethyl)-1H-indole-2-carboxylic acid can be compared with other indole derivatives, such as:

    1-Methyl-1H-indole-2-carboxylic acid: Similar structure but with a methyl group instead of a cyclobutylmethyl group. It may have different biological activities and reactivity.

    1-(Cyclopropylmethyl)-1H-indole-2-carboxylic acid: Contains a cyclopropylmethyl group, which is smaller and less sterically hindered than the cyclobutylmethyl group, potentially affecting its binding properties and reactivity.

    1-(Cyclohexylmethyl)-1H-indole-2-carboxylic acid: Features a larger cyclohexylmethyl group, which may influence its solubility and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of the cyclobutylmethyl group and the indole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(cyclobutylmethyl)indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c16-14(17)13-8-11-6-1-2-7-12(11)15(13)9-10-4-3-5-10/h1-2,6-8,10H,3-5,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETUNNMZTPUVAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C3=CC=CC=C3C=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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